molecular formula C21H28N6O B10954400 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10954400
M. Wt: 380.5 g/mol
InChI Key: WMVIXYCCTGOITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the compound to be produced in significant quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic development .

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

6-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-N,3-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H28N6O/c1-6-26-16(9-10-22-26)12-25(5)21(28)17-11-18(15-7-8-15)23-20-19(17)14(4)24-27(20)13(2)3/h9-11,13,15H,6-8,12H2,1-5H3

InChI Key

WMVIXYCCTGOITP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C(C)C)C)C4CC4

Origin of Product

United States

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